C-12 NBD-dihydro-Ceramide
C-12 NBD-dihydro-Ceramide
Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid. Three isoforms of ceramidases (acid, neutral, and alkaline) have been characterized based on differences in their catalytic pH optimum. C-12 NBD-dihydro-ceramide is a fluorescent ceramide analog that contains a saturated bond in the C-4/C-5 position of the sphingosine backbone. C-12 NBD ceramide, which contains the C-4/C-5 double bond, is a fluorescent ceramidase substrate that can be used for the measurement of alkaline and neutral ceramidase activity from a variety of sources. C-12 NBD-dihydro-ceramide may exhibit reduced activity in ceramidase assays compared to C-12 NBD ceramide. This is based on the observation that saturation of the C-4/C-5 sphingosine bond in C-16-ceramide results in approximately a 10-fold reduction in efficiency as a substrate for rat brain ceramidase compared to the unsaturated substrate. However, experimental characterization of C-12 NBD-dihydro-ceramide as a ceramidase substrate needs to be performed.
Brand Name:
Vulcanchem
CAS No.:
474943-05-0
VCID:
VC0042993
InChI:
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33+/m0/s1
SMILES:
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O
Molecular Formula:
C36H63N5O6
Molecular Weight:
661.929
C-12 NBD-dihydro-Ceramide
CAS No.: 474943-05-0
Reference Standards
VCID: VC0042993
Molecular Formula: C36H63N5O6
Molecular Weight: 661.929
CAS No. | 474943-05-0 |
---|---|
Product Name | C-12 NBD-dihydro-Ceramide |
Molecular Formula | C36H63N5O6 |
Molecular Weight | 661.929 |
IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
Standard InChI | InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33+/m0/s1 |
Standard InChIKey | STPDREBSVHTICB-CQTOTRCISA-N |
SMILES | CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Description | Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid. Three isoforms of ceramidases (acid, neutral, and alkaline) have been characterized based on differences in their catalytic pH optimum. C-12 NBD-dihydro-ceramide is a fluorescent ceramide analog that contains a saturated bond in the C-4/C-5 position of the sphingosine backbone. C-12 NBD ceramide, which contains the C-4/C-5 double bond, is a fluorescent ceramidase substrate that can be used for the measurement of alkaline and neutral ceramidase activity from a variety of sources. C-12 NBD-dihydro-ceramide may exhibit reduced activity in ceramidase assays compared to C-12 NBD ceramide. This is based on the observation that saturation of the C-4/C-5 sphingosine bond in C-16-ceramide results in approximately a 10-fold reduction in efficiency as a substrate for rat brain ceramidase compared to the unsaturated substrate. However, experimental characterization of C-12 NBD-dihydro-ceramide as a ceramidase substrate needs to be performed. |
Synonyms | C-12 NBD-dihydro-Ceramide (d18:0/12:0);N-C12-NBD-D-erythro-dihydro-Sphingosine |
Reference | 1.Tani, M.,Okino, N.,Mori, K., et al. Molecular cloning of the full-length cDNA encoding mouse neutral ceramidase. A novel but highly conserved gene family of neutral/alkaline ceramidases. The Journal of Biological Chemisty 275(15), 11229-11234 (2000). |
PubChem Compound | 71311688 |
Last Modified | Nov 11 2021 |
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